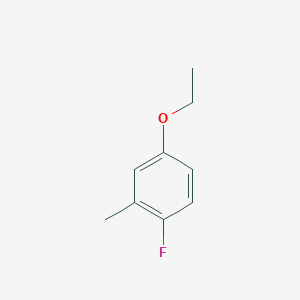

4-Ethoxy-1-fluoro-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 4-fluoro-2-methylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro substituent can be reduced under specific conditions to yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the fluoro group.

Major Products Formed:

Nitration: 4-Ethoxy-1-fluoro-2-methyl-3-nitrobenzene.

Oxidation: 4-Ethoxy-1-fluoro-2-methylbenzoic acid.

Reduction: 4-Ethoxy-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Ethoxy-1-fluoro-2-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituent arrangement allows for various electrophilic aromatic substitutions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceuticals. Its fluoro and ethoxy groups can influence biological activity and pharmacokinetics, which are critical in drug development processes.

Biological Studies

The compound can be utilized in studies involving enzyme interactions and metabolic pathways. Its structural features may affect how it interacts with biological systems, providing insights into enzyme specificity and activity.

Materials Science

In the field of materials science, this compound is investigated for its properties in developing specialty chemicals and materials that require specific chemical functionalities.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Fluorinated Aromatics | Investigated the role of fluorinated compounds in drug design | Found that the presence of fluorine significantly enhances metabolic stability and bioactivity. |

| Electrophilic Aromatic Substitution Mechanisms | Analyzed reaction pathways involving substituted benzene derivatives | Demonstrated that electron-donating groups like ethoxy increase reactivity towards electrophiles compared to unsubstituted analogs. |

| Biological Activity of Ethoxy Substituted Compounds | Examined the effects of ethoxy groups on enzyme inhibition | Showed that ethoxy substitution can modulate the inhibition potency against specific enzymes, suggesting potential therapeutic applications. |

Wirkmechanismus

The mechanism of action of 4-Ethoxy-1-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and fluoro groups influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This reactivity is crucial in its role as an intermediate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-2-fluoro-1-methylbenzene: Similar structure but different position of substituents.

4-Ethoxy-1-fluoro-3-methylbenzene: Another positional isomer with different chemical properties.

Uniqueness: 4-Ethoxy-1-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which affects its reactivity and applications. The presence of both ethoxy and fluoro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in synthetic chemistry.

Biologische Aktivität

4-Ethoxy-1-fluoro-2-methylbenzene, also known by its CAS number 1532276-45-1, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H13F1O1

- Molecular Weight : 172.21 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's structure suggests it may interact with biological targets through multiple mechanisms.

Antimicrobial Activity

Studies have shown that this compound has significant antibacterial properties. It has been tested against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 250 μM |

The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways, leading to cell death .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10.0 |

| HCT116 (Colon Cancer) | 8.5 |

| PC3 (Prostate Cancer) | 12.3 |

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit angiogenesis .

The biological activity of this compound can be explained through several mechanisms:

- Protein Synthesis Inhibition : The compound may interfere with ribosomal function, disrupting protein synthesis in bacteria.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

- A study published in MDPI evaluated its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values significantly lower than traditional antibiotics .

- Another investigation focused on its anticancer effects, revealing that it outperformed some current chemotherapeutic agents in inhibiting tumor growth in vitro .

Eigenschaften

IUPAC Name |

4-ethoxy-1-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRATBFULPVCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.